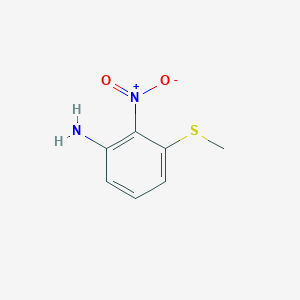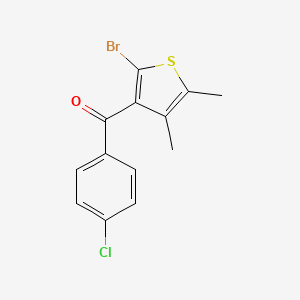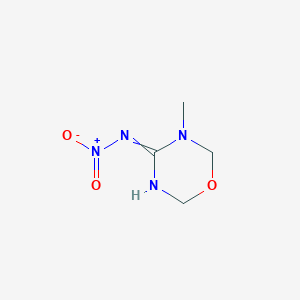
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide is a chemical compound with the molecular formula C4H8N4O3. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is a white to off-white solid that is slightly soluble in chloroform and methanol when heated .
Méthodes De Préparation
The synthesis of N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide involves several steps. One common method is to react S-methyl-N-nitroisothiourea with methylamine in ethanol at 50°C. The resulting product is then reacted with formaldehyde and formic acid at 90°C to yield the final compound . Industrial production methods follow similar synthetic routes but are optimized for larger-scale production.
Analyse Des Réactions Chimiques
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It serves as an intermediate in the production of insecticides like thiamethoxam.
Mécanisme D'action
The mechanism of action of N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide involves its interaction with specific molecular targets. In the case of its use as an insecticide intermediate, it targets the nervous system of insects, leading to their paralysis and death. The compound affects the nicotinic acetylcholine receptors, disrupting normal neural transmission .
Comparaison Avec Des Composés Similaires
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide is unique due to its specific structure and properties. Similar compounds include:
Thiamethoxam: An insecticide that shares a similar oxadiazine structure.
Imidacloprid: Another insecticide with a different chemical structure but similar mode of action.
Clothianidin: A neonicotinoid insecticide with comparable applications.
These compounds are used in similar applications but differ in their chemical structures and specific properties.
Propriétés
Formule moléculaire |
C4H8N4O3 |
|---|---|
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide |
InChI |
InChI=1S/C4H8N4O3/c1-7-3-11-2-5-4(7)6-8(9)10/h2-3H2,1H3,(H,5,6) |
Clé InChI |
GAYLOVDFGKQKCJ-UHFFFAOYSA-N |
SMILES canonique |
CN1COCNC1=N[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


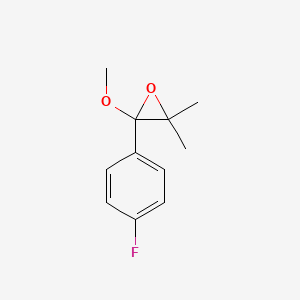
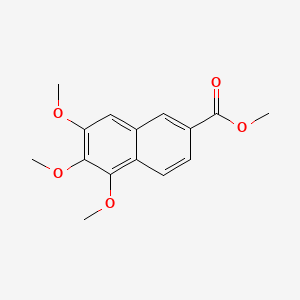
![1-tert-Butyl-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B8687426.png)
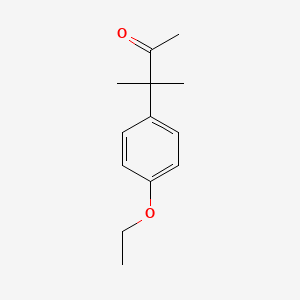
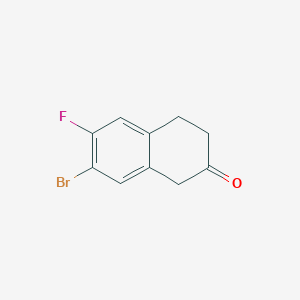
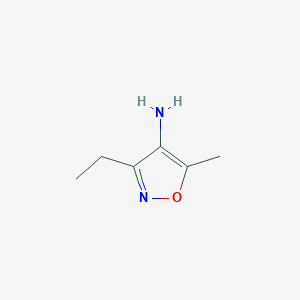

![4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone](/img/structure/B8687468.png)

